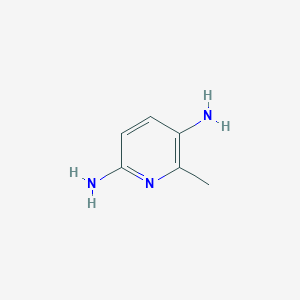

6-Methylpyridine-2,5-diamine

Description

6-Methylpyridine-2,5-diamine (CAS: 6992-84-3) is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 6-position and amino groups at the 2- and 5-positions. Its molecular formula is C₆H₉N₃, with a molecular weight of 123.16 g/mol. This compound is commercially available at 97% purity, with annual sales of 11 bottles and a current stock of 23 bottles as of 2015 . Its structural features make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and coordination chemistry due to its dual amino groups and electron-rich pyridine core.

Properties

IUPAC Name |

6-methylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-5(7)2-3-6(8)9-4/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOAAORKNIRNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370300 | |

| Record name | 6-methylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6992-84-3 | |

| Record name | 6-methylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylpyridine-2,5-diamine can be synthesized through several methods. One common approach involves the reduction of 2-amino-5-nitro-6-methylpyridine. This reduction can be achieved using hydrogenation in the presence of a palladium-on-carbon catalyst. The reaction typically takes place in an ethanol solvent under hydrogen pressure .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, alternative methods such as catalytic hydrogenation using different catalysts or solvents may be explored to improve scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogenation using palladium-on-carbon or sodium borohydride as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Conversion to diamine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Methylpyridine-2,5-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methylpyridine-2,5-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of amino groups allows it to form hydrogen bonds and interact with other molecules, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 6-Methylpyridine-2,5-diamine:

Toxicity and Environmental Impact

Research Findings

- Synthetic Pathways: Al-Mousawi et al. (2008) demonstrated that this compound derivatives can be synthesized via cyclization of malononitrile precursors, yielding higher regioselectivity compared to pyrazole analogues .

- Coordination Chemistry : Pyridine diamines form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), whereas pyrazole diamines exhibit weaker binding due to steric hindrance .

- Thermal Stability: Nitro-substituted derivatives decompose at lower temperatures (~150°C) compared to amino-substituted compounds (>250°C), limiting their application in high-temperature processes .

Biological Activity

6-Methylpyridine-2,5-diamine, a compound with the molecular formula , has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features two amino groups located at positions 2 and 5 of the pyridine ring, along with a methyl group at position 6. This configuration contributes to its solubility in water and various organic solvents, enhancing its versatility for research applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can act as either an inhibitor or activator of various biochemical pathways, depending on the target molecules involved. Current research indicates that it influences multiple cellular processes through binding interactions that modulate enzyme activity and receptor signaling.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes linked to metabolic pathways, particularly those involved in cancer cell proliferation. This inhibition could present a potential avenue for cancer therapy.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. This suggests its potential use in developing new antimicrobial agents.

Interaction with Receptors

The compound shows promise in modulating receptor activity, which could influence neurotransmission and other physiological processes. Understanding these interactions is crucial for exploring therapeutic applications in neuropharmacology.

Case Study 1: Anticancer Potential

A recent study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations. This suggests its potential as an anticancer agent, highlighting the need for further investigation into its mechanism of action and potential side effects.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed notable antibacterial activity, particularly against Gram-positive bacteria, opening possibilities for its application in treating bacterial infections.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two amino groups; one methyl group | Inhibitor of enzymes; antimicrobial |

| N2-Methylpyridine-2,5-diamine | One amino group; one methyl group | Limited biological activity |

| Pyridine-2,5-diamine | Lacks methyl groups | Primarily used in genetic studies |

| N,N-Diethylpyridine-2,5-diamine | Ethyl groups instead of methyl | Altered solubility; reduced activity |

This comparative analysis illustrates how the unique structure of this compound enhances its biological activity compared to related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.